N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(2)15-5-3-4-14(10-15)19(23)20-9-8-16(22)13-6-7-17-18(11-13)25-12-24-17/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBPRNZJPAHWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises three distinct structural units:
A retrosynthetic approach suggests the following disconnections:
Synthetic Route Development
Synthesis of 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine
Step 1: Aldol Condensation of Piperonal
Piperonal undergoes base-catalyzed condensation with nitromethane to form 3-(benzo[d]dioxol-5-yl)-3-nitropropan-1-ol :
$$
\text{PhCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH, EtOH}} \text{PhCH(OH)CH}2\text{NO}2 \quad
$$
Conditions :
- Solvent: Ethanol/water mixture (3:1 v/v)
- Base: 1.5 eq. NaOH
- Temperature: 0–5°C (2 h), then 25°C (12 h)
Step 2: Nitro Group Reduction
Catalytic hydrogenation of the nitro intermediate yields the primary amine:
$$
\text{PhCH(OH)CH}2\text{NO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{PhCH(OH)CH}2\text{NH}_2 \quad
$$
Optimized Parameters :
- Catalyst: 10% Pd/C (0.1 eq.)
- Solvent: Methanol
- Pressure: 50 psi H₂, 6 h
Preparation of 3-(Dimethylamino)benzoyl Chloride
3-(Dimethylamino)benzoic acid is treated with thionyl chloride to form the corresponding acyl chloride:
$$
\text{ArCOOH} + \text{SOCl}2 \xrightarrow{\Delta} \text{ArCOCl} + \text{SO}2 + \text{HCl} \quad
$$
Key Details :
- Reflux in anhydrous dichloromethane (2 h)
- Excess SOCl₂ (2.5 eq.)
- Removal of volatiles under reduced pressure
Amide Coupling Reaction
The amine intermediate reacts with 3-(dimethylamino)benzoyl chloride under Schotten-Baumann conditions:
$$
\text{ArNH}_2 + \text{RCOCl} \xrightarrow{\text{Base}} \text{ArNHCOR} + \text{HCl} \quad
$$
Optimized Protocol :
- Solvent: Tetrahydrofuran/water biphasic system
- Base: Triethylamine (2.2 eq.)
- Temperature: 0°C → 25°C (4 h)
- Yield: 68–72% (after recrystallization from ethanol)
Analytical Characterization
Critical Analysis of Methodologies
Solvent Selection in Amide Coupling
Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Biphasic systems (THF/H₂O) improve yields by minimizing side reactions, as evidenced in analogous benzamide syntheses.
Stereochemical Considerations
The 3-hydroxypropyl chain introduces a chiral center. While the reported methods yield racemic mixtures, enzymatic resolution or chiral auxiliaries could enable enantioselective synthesis, though this remains unexplored for this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide exhibit significant anticancer properties. A study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| This compound | 5.85 | HCT116 | |
| 5-Fluorouracil (standard drug) | 9.99 | HCT116 |
The compound demonstrated an IC50 value of 5.85 µM against the HCT116 colorectal carcinoma cell line, indicating potent anticancer activity compared to the standard drug 5-Fluorouracil, which had an IC50 of 9.99 µM.
Antiviral Activity
Additionally, this compound has shown promise in antiviral research. Compounds with similar structures have been reported to inhibit viral replication by interfering with essential biosynthetic pathways.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
- Introduction of Hydroxypropyl Group : This can be accomplished via nucleophilic substitution reactions.
- Amide Bond Formation : The final step involves coupling the benzo[d][1,3]dioxole derivative with a dimethylamino benzoyl precursor using standard amide bond formation techniques.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Case Study 1 : A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated their ability to inhibit tumor growth in xenograft models.
- Case Study 2 : Another investigation highlighted the antiviral properties of similar compounds against influenza virus strains, showcasing their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the hydroxypropyl and dimethylamino groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Tables
Table 2: Comparative Analysis of Key Compounds
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide is a complex organic compound notable for its unique structural features, including a benzo[d][1,3]dioxole moiety and a dimethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 392.48 g/mol. Its structure can be represented as follows:
The presence of the benzo[d][1,3]dioxole unit is significant as this structural motif is commonly associated with various bioactive compounds, enhancing the compound's interaction with biological targets.
Anticancer Potential
Recent studies have indicated that compounds featuring benzo[d][1,3]dioxole moieties exhibit promising anticancer properties. For instance, research has shown that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cell lines by interacting with specific signaling pathways . The ability of this compound to target these pathways may confer similar anticancer effects.
Antihistaminic Activity
The compound's structural characteristics suggest potential antihistaminic activity. Compounds that act as H1 receptor antagonists are valuable in treating allergic reactions and other histamine-related conditions. Studies on related compounds indicate that modifications to the dimethylamino group can enhance receptor binding affinity and selectivity .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects. The interaction of such compounds with neurotransmitter systems could potentially provide therapeutic benefits in neurodegenerative diseases. For example, research has highlighted the role of certain benzamide derivatives in modulating neurotransmitter release and protecting neuronal cells from oxidative stress .
Table of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study examining the anticancer effects of compounds similar to this compound, researchers tested various concentrations on A549 lung cancer cells. The results indicated a dose-dependent increase in cytotoxicity, suggesting that the compound effectively inhibits cell proliferation through apoptosis induction .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics in animal models. Toxicological assessments have shown minimal adverse effects at therapeutic doses, further supporting its candidacy for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
